molecular formula C10H9NO3S B12859526 Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate

Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B12859526
M. Wt: 223.25 g/mol
InChI Key: CUDQSZZXESBSSG-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with amino (-NH₂), hydroxy (-OH), and ester (-COOCH₃) groups at positions 3, 4, and 2, respectively. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The compound’s reactivity is influenced by the electron-donating amino and hydroxy groups, which facilitate further functionalization, such as sulfonation or halogenation, as seen in related derivatives . Its synthesis typically involves multi-step procedures starting from substituted anthranilic acids or methyl anthranilates, followed by cyclization and functional group modifications .

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 3-amino-4-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H9NO3S/c1-14-10(13)9-8(11)7-5(12)3-2-4-6(7)15-9/h2-4,12H,11H2,1H3

InChI Key

CUDQSZZXESBSSG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in high yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Methyl esterNaOH/H2OCarboxylic acid+CH3OH\text{Methyl ester} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{Carboxylic acid} + \text{CH}_3\text{OH}

  • Conditions : 1M NaOH, reflux (4–6 h), yields >85% .

  • Applications : The carboxylic acid serves as a precursor for amide or anhydride derivatives.

Transesterification with higher alcohols (e.g., ethanol, butanol) in the presence of acid catalysts (H2_2SO4_4) produces ethyl or butyl esters .

Amino Group Reactivity

The amino group participates in:

Acylation

Reaction with acetyl chloride or acetic anhydride yields N-acetyl derivatives:

R-NH2+(CH3CO)2OR-NHCOCH3\text{R-NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{R-NHCOCH}_3

  • Conditions : Pyridine, 0°C to room temperature, 2–4 h, yields 70–90% .

Diazotization and Coupling

Diazonium salts formed under nitrous acid (HNO2_2) react with phenols or amines to form azo compounds .

Buchwald-Hartwig Coupling

Palladium-catalyzed cross-coupling with aryl halides forms biaryl amines:

Ar-X+R-NH2Pd catalystAr-NH-R\text{Ar-X} + \text{R-NH}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-NH-R}

  • Catalyst : PdCl(C3_3H5_5)(dppb), DMAc solvent, 120°C, yields 75–85% .

Hydroxy Group Reactivity

The phenolic hydroxy group undergoes:

Etherification

Alkylation with alkyl halides (e.g., methyl iodide) in the presence of K2_2CO3_3:

R-OH+CH3IR-OCH3\text{R-OH} + \text{CH}_3\text{I} \rightarrow \text{R-OCH}_3

  • Conditions : DMF, 60°C, 6 h, yields 65–80%.

Halogenation

Electrophilic iodination or bromination occurs at the 5-position of the thiophene ring:

R-H+I2FeCl3R-I\text{R-H} + \text{I}_2 \xrightarrow{\text{FeCl}_3} \text{R-I}

  • Conditions : FeCl3_3 catalyst, acetic acid, 50°C, yields 70–75%.

Electrophilic Aromatic Substitution

The electron-rich thiophene ring facilitates substitutions:

PositionReagentProductYield (%)ConditionsSource
5HNO3_3/H2_2SO4_4Nitro derivative60–700°C, 4 h
5Cl2_2/FeCl3_3Chloro derivative55–65RT, 2 h
6Br2_2/AcOHBromo derivative50–6040°C, 3 h

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Thienodiazepinone Formation

Microwave-assisted cyclization with α,ω-dihaloalkanes yields seven-membered rings:

Thiophene+Br(CH2)3BrCuI, l-prolineDiazepinone\text{Thiophene} + \text{Br(CH}_2\text{)}_3\text{Br} \xrightarrow{\text{CuI, l-proline}} \text{Diazepinone}

  • Conditions : 150°C, 75 min, yields 40–50% .

Oxidation and Reduction

  • Oxidation : The hydroxy group oxidizes to a ketone with KMnO4_4/H2_2SO4_4 (yields 50–60%) .

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the thiophene ring to dihydro derivatives .

Comparative Reactivity of Analogues

The iodine substituent in Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate enhances elec

Scientific Research Applications

Biological Applications

Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Compounds derived from the benzo[b]thiophene structure have demonstrated significant antimicrobial properties. For instance, derivatives have been screened against Staphylococcus aureus, showing minimal inhibitory concentrations as low as 4 µg/mL against resistant strains .
  • Anticancer Potential : The structural framework of this compound allows for modifications that enhance its anticancer properties. Research indicates that derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential as anticancer agents .

Case Study 1: Antimicrobial Screening

A series of substituted benzo[b]thiophenes were synthesized and screened against Staphylococcus aureus. The study identified several compounds with potent activity, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Anticancer Activity

Research conducted on derivatives of this compound revealed promising results in inhibiting the growth of cancer cells. The modifications made to the core structure significantly impacted their bioactivity, indicating a pathway for developing new anticancer drugs .

Comparative Data Table

Property/ActivityThis compoundReference
Antimicrobial ActivityMIC = 4 µg/mL against resistant S. aureus
Anticancer ActivityInhibits proliferation in various cancer cell lines
Synthesis MethodMicrowave-assisted synthesis with high yields

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the compound’s structural modifications .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The benzo[b]thiophene scaffold is versatile, with substituents dictating chemical behavior and applications. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate -F (4), -NH₂ (3), -COOCH₃ (2) C₁₀H₈FNO₂S Fluorine enhances electrophilic reactivity; used in sulfonation reactions .
Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate -Br (3), -Ph-OCH₃ (4), -COOCH₃ (2) C₁₃H₁₁BrO₃S Bromine enables cross-coupling; methoxy group increases lipophilicity .
Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate -OH (4), -SO₂ (2), -COOCH₃ (3) C₁₀H₉NO₅S Sulfone group stabilizes the ring; used in anti-inflammatory agents .
Ethyl 2-((4-hydroxyphenyl)amino)-tetrahydrobenzo[b]thiophene-3-carboxylate -NH-C₆H₄-OH (2), -COOCH₂CH₃ (3) C₁₈H₁₉NO₃S Tetrahydro core reduces aromaticity; enhances solubility .

Key Observations :

  • Electron-Withdrawing Groups (e.g., -F, -Br) : Increase susceptibility to nucleophilic attack, enabling reactions like sulfonation (e.g., compound in ).
  • Aromatic vs. Saturated Cores : Tetrahydrobenzo[b]thiophenes (e.g., ) exhibit reduced planarity, altering π-π stacking interactions in drug design.

Challenges :

  • Regioselectivity issues arise during alkylation or halogenation of polyfunctionalized benzo[b]thiophenes, often leading to isomer mixtures .
  • Purification of brominated derivatives (e.g., ) demands specialized techniques like silica gel chromatography.
Physicochemical and Analytical Data
  • Elemental Analysis: Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate: Found C 62.85%, H 4.48%, N 7.25% (vs. calc. C 63.15%, H 4.24%, N 7.36%) . Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate: Calcd. C 56.92%, H 3.67%, N 10.21%; Found C 56.85%, H 3.48%, N 10.25% .
  • Spectroscopy: LC-MS data for methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate: m/z 381 [M⁺], retention time 10.02 min .

Biological Activity

Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzo[b]thiophene core, which is known for its diverse biological activities. The compound's molecular formula is C10H11NO3SC_{10}H_{11}NO_3S, with a molecular weight of approximately 223.25 g/mol. Its structure includes:

  • A methyl ester at the carboxylic acid position.
  • An amino group which may contribute to its biological interactions.
  • A hydroxy group that can participate in hydrogen bonding.

These functional groups enhance the compound's solubility and reactivity, making it suitable for various pharmacological applications .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. Compounds containing thiophene and amino groups are often associated with significant antimicrobial effects. For instance, derivatives of similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
This compoundTBDTBD
(E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide4Staphylococcus aureus
3-Aminobenzo[b]thiophene derivatives<16Various Gram-positive bacteria

The specific minimum inhibitory concentration (MIC) values for this compound are yet to be determined but are expected to be comparable to those of structurally similar compounds.

Anticancer Activity

Research into the anticancer potential of this compound suggests that it may inhibit pathways involved in cancer cell proliferation. Compounds with similar thiophene structures have been shown to act as inhibitors of kinases involved in tumorigenesis, such as PIM kinases and MAPK pathways .

Case Study: Inhibition of PIM Kinases

A study on related benzo[b]thiophene derivatives demonstrated their ability to inhibit PIM kinases, which play a crucial role in cancer cell survival and proliferation. The findings suggest that this compound could potentially exhibit similar inhibitory effects, warranting further investigation into its anticancer mechanisms.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory or cancerous pathways.
  • Cell Cycle Regulation : It could interfere with cell cycle progression in cancer cells, promoting apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have demonstrated antioxidant properties, suggesting a potential role in reducing oxidative stress within cells.

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